molecular formula C14H11BrF3NO3S B1294273 N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide CAS No. 951885-49-7

N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide

Cat. No. B1294273
M. Wt: 410.21 g/mol
InChI Key: VWUAOFDEHBVKLY-UHFFFAOYSA-N
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Description

N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide is a compound that is part of a broader class of benzenesulfonamides, which have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The compound itself is not explicitly mentioned in the provided papers, but the research on related benzenesulfonamides offers insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related benzenesulfonamides often involves multi-step reactions, including the use of click chemistry, intramolecular arylation, and reactions with alkyl halides. For instance, a series of benzene- and tetrafluorobenzenesulfonamides were synthesized using click chemistry, starting from azido-substituted sulfonamides and alkynes . Another study reported the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines, with electron-withdrawing groups facilitating the C-arylation . These methods could potentially be adapted for the synthesis of N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be characterized using X-ray crystallography, as demonstrated in the study of N-allyl-N-benzyl-4-methylbenzenesulfonamide . The crystal structure of this compound revealed an orthorhombic space group with specific cell parameters, and molecules were linked through hydrogen bonds and C-H···π interactions. Similar techniques could be employed to determine the molecular structure of N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including N-alkylation, aminohydroxylation, and trifluoromethylation. For example, N-alkylation of 2-azidobenzenesulfonamide with alkyl halides led to the formation of different products, including a precursor for pyrrolobenzothiadiazepine synthesis . Trifluoromethylation of 2-ethynylbenzenesulfonamides under visible light produced benzosultams . These reactions highlight the reactivity of the sulfonamide group and the potential for further functionalization of N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides can be influenced by the nature of the substituents on the aromatic ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide hydrogen and the overall solubility of the compound. The introduction of a trifluoromethoxy group, as in the case of N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide, would likely increase the compound's lipophilicity and could affect its biological activity. The antibacterial and lipoxygenase inhibition studies of various substituted benzenesulfonamides suggest that the structural modifications can significantly impact the biological efficacy of these compounds.

Safety And Hazards

The specific safety and hazard information for “N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide” is not available in the search results. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide” are not specified in the search results. The potential applications and research directions for a chemical compound often depend on its physical and chemical properties, as well as current trends in the field .

properties

IUPAC Name

N-benzyl-2-bromo-5-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO3S/c15-12-7-6-11(22-14(16,17)18)8-13(12)23(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUAOFDEHBVKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650524
Record name N-Benzyl-2-bromo-5-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl 2-bromo-5-trifluoromethoxybenzenesulfonamide

CAS RN

951885-49-7
Record name 2-Bromo-N-(phenylmethyl)-5-(trifluoromethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-2-bromo-5-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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